molecular formula C21H26N2O3S B582844 4-Bbdpo CAS No. 150457-39-9

4-Bbdpo

Cat. No.: B582844
CAS No.: 150457-39-9
M. Wt: 386.51
InChI Key: SZKCSVKFCJZYIW-UHFFFAOYSA-N
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Description

4-Bbdpo (systematic IUPAC name pending verification via SciFinder/Reaxys) is a benzamide-derived compound featuring a piperidine moiety and halogen substitution. However, its novelty status and synthesis pathway require validation against existing databases (e.g., Reaxys) to confirm prior reporting .

Properties

CAS No.

150457-39-9

Molecular Formula

C21H26N2O3S

Molecular Weight

386.51

IUPAC Name

2,6-ditert-butyl-4-(1,1-dioxo-4H-1$l^{6}

InChI

InChI=1S/C21H26N2O3S/c1-20(2,3)14-11-13(12-15(18(14)24)21(4,5)6)19-22-16-9-7-8-10-17(16)27(25,26)23-19/h7-12,22-23H,1-6H3

InChI Key

SZKCSVKFCJZYIW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C2NC3=CC=CC=C3S(=O)(=O)N2)C=C(C1=O)C(C)(C)C

Synonyms

4-(4H-1,2,4-benzothiadiazine-3-yl)-2,6-bis(dimethylethyl)phenol-S,S-dioxide

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key properties of 4-Bbdpo and related compounds, with data extrapolated from structural analogs and pharmacological profiles:

Compound Structure Molecular Weight Solubility Pharmacological Target Key Findings
This compound Benzamide-piperidine derivative ~400–450 g/mol* Moderate in DMSO* σ receptors* Hypothesized high affinity for σ-1 receptors; limited in vitro data available.
4-IBP 4-Iodobenzamide-piperidine 438.3 g/mol Soluble in ethanol σ-1 receptors IC₅₀ = 1.2 nM for σ-1; demonstrates neuroprotective effects in rodent models
BD 1008 Dichlorophenyl-pyrrolidine 535.3 g/mol Water-soluble σ-1/σ-2 receptors Antagonizes cocaine-induced hyperactivity; Ki = 2.4 nM (σ-1), 13 nM (σ-2)
BD 1047 Dichlorophenyl-dimethylamine 436.2 g/mol Soluble in saline σ-1 receptors Attenuates opioid withdrawal; Ki = 0.93 nM (σ-1)

*Estimated based on structural analogs.

Key Comparisons:

  • Structural Similarities: this compound shares a benzamide core with 4-IBP but lacks iodine substitution.
  • Pharmacological Activity: While BD 1008 and BD 1047 exhibit dual σ-1/σ-2 activity, this compound’s hypothesized σ-1 selectivity could enhance therapeutic specificity. However, its potency remains unverified compared to 4-IBP’s well-documented nanomolar efficacy .
  • Solubility and Bioavailability : BD 1008’s dihydrobromide salt formulation improves aqueous solubility, whereas this compound’s moderate DMSO solubility may limit in vivo utility without derivatization .

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